1-(1-(Chloromethyl)undecyl)quinolinium chloride
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Overview
Description
1-(1-(Chloromethyl)undecyl)quinolinium chloride is a quaternary ammonium compound with the molecular formula C21H31Cl2N. It is known for its surfactant properties and is used in various industrial and research applications .
Preparation Methods
The synthesis of 1-(1-(Chloromethyl)undecyl)quinolinium chloride typically involves the reaction of quinoline with 1-chloromethylundecane. The reaction is carried out in a solvent such as ethanol under reflux conditions for an extended period, usually around 40 hours . The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
1-(1-(Chloromethyl)undecyl)quinolinium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the quinolinium ring can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution reactions.
Scientific Research Applications
1-(1-(Chloromethyl)undecyl)quinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical settings.
Mechanism of Action
The mechanism of action of 1-(1-(Chloromethyl)undecyl)quinolinium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic alkyl chain and the positively charged quinolinium moiety, which interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
1-(1-(Chloromethyl)undecyl)quinolinium chloride can be compared to other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds share surfactant properties and antimicrobial activity, this compound is unique due to its specific alkyl chain length and quinolinium structure, which may confer different solubility and efficacy profiles .
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium chloride
Properties
Molecular Formula |
C21H31Cl2N |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(1-chlorododecan-2-yl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C21H31ClN.ClH/c1-2-3-4-5-6-7-8-9-15-20(18-22)23-17-12-14-19-13-10-11-16-21(19)23;/h10-14,16-17,20H,2-9,15,18H2,1H3;1H/q+1;/p-1 |
InChI Key |
PQPCZGIMMUOSAV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(CCl)[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
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